molecular formula C26H32AuF6NO4PS2+ B12316380 (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide

(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide

Cat. No.: B12316380
M. Wt: 828.6 g/mol
InChI Key: BNWAOBDZVAQFCC-UHFFFAOYSA-O
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Description

(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a gold-based compound with the molecular formula C26H31AuF6NO4PS2 and a molecular weight of 827.59 g/mol . This compound is known for its use as a catalyst in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the reaction of (2-Dicyclohexylphosphinobiphenyl)gold(I) chloride with silver bis(trifluoromethanesulfonyl)imide in an appropriate solvent . The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:

(2-Dicyclohexylphosphinobiphenyl)gold(I) chloride+Silver bis(trifluoromethanesulfonyl)imide(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide+Silver chloride\text{(2-Dicyclohexylphosphinobiphenyl)gold(I) chloride} + \text{Silver bis(trifluoromethanesulfonyl)imide} \rightarrow \text{this compound} + \text{Silver chloride} (2-Dicyclohexylphosphinobiphenyl)gold(I) chloride+Silver bis(trifluoromethanesulfonyl)imide→(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide+Silver chloride

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide primarily undergoes catalytic reactions, including:

    Oxidation: It can catalyze the oxidation of various organic substrates.

    Reduction: It may also participate in reduction reactions under specific conditions.

    Substitution: This compound is involved in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substrates: Various organic molecules, including alkenes, alkynes, and aromatic compounds.

Reactions are typically carried out under inert conditions (e.g., nitrogen or argon atmosphere) to prevent unwanted side reactions.

Major Products

The major products formed from reactions catalyzed by this compound depend on the specific reaction type. For example:

    Oxidation reactions: Produce oxidized organic compounds.

    Reduction reactions: Yield reduced organic molecules.

    Substitution reactions: Form new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Chemistry

In chemistry, (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is widely used as a catalyst in organic synthesis. It facilitates various reactions, including cross-coupling reactions, cycloadditions, and rearrangements .

Biology and Medicine

While specific biological and medical applications are less documented, gold-based compounds are generally explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound is used in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Its catalytic properties make it valuable for efficient and selective chemical transformations.

Mechanism of Action

The mechanism by which (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide exerts its catalytic effects involves the activation of substrates through coordination to the gold center. This coordination facilitates the formation of reactive intermediates, which then undergo subsequent chemical transformations . The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

  • (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
  • (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
  • (Acetonitrile)(2-biphenyl)di-tert-butylphosphine)gold(I) hexafluoroantimonate

Uniqueness

(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is unique due to its specific ligand structure, which provides a balance of steric and electronic properties. This balance enhances its catalytic activity and selectivity in various chemical reactions .

Properties

Molecular Formula

C26H32AuF6NO4PS2+

Molecular Weight

828.6 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphanium;gold(1+)

InChI

InChI=1S/C24H31P.C2F6NO4S2.Au/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;/q;-1;+1/p+1

InChI Key

BNWAOBDZVAQFCC-UHFFFAOYSA-O

Canonical SMILES

C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

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